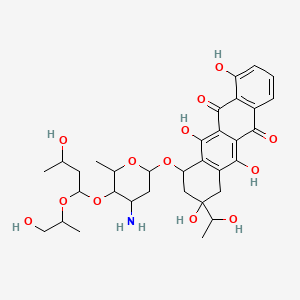

4-Hydroxybaumycinol A1

Description

Structure

2D Structure

Properties

CAS No. |

78366-46-8 |

|---|---|

Molecular Formula |

C33H43NO13 |

Molecular Weight |

661.7 g/mol |

IUPAC Name |

7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H43NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-16,19,21-23,32,35-38,40,42-43H,8-12,34H2,1-4H3 |

InChI Key |

QSLSPJFMOXHLJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)OC(CC(C)O)OC(C)CO |

Other CAS No. |

78919-31-0 78962-31-9 |

Synonyms |

4-hydroxybaumycinol A1 4-hydroxybaumycinol A2 rubeomycin B rubeomycin B1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Baumycinol Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of baumycinol analogs, which are understood to be C-13 alcohol derivatives of daunorubicin and its related compounds. Baumycins are themselves a class of anthracycline antibiotics that are analogs of daunorubicin. The reduction of the C-13 ketone to a hydroxyl group, yielding baumycinols (daunorubicinol and its analogs), is a key metabolic pathway and a target for synthetic modification to alter the pharmacological properties of these potent anti-cancer agents.

This guide details synthetic methodologies, presents characterization data, and summarizes the biological activities of these compounds, offering a valuable resource for researchers in medicinal chemistry and oncology drug development.

Introduction to Baumycinol Analogs

Daunorubicin is a cornerstone of chemotherapy for various leukemias. Its mechanism of action primarily involves the intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in cancer cells. However, its clinical use is hampered by significant cardiotoxicity and the development of multidrug resistance.

Metabolically, the C-13 ketone of daunorubicin is readily reduced in vivo to the corresponding alcohol, daunorubicinol (a "baumycinol"). This metabolite often exhibits different activity and toxicity profiles compared to the parent drug. Consequently, the synthesis of baumycinol analogs is a strategic approach to develop novel anthracyclines with improved therapeutic indices, potentially overcoming the limitations of existing drugs. Synthetic modifications can be targeted at various positions of the baumycinol scaffold, including the aglycone and the daunosamine sugar moiety, to modulate biological activity, drug resistance, and toxicity.

Synthesis of Baumycinol Analogs

The synthesis of baumycinol analogs can be approached in two primary ways: by direct modification of a baumycinol core structure or by synthesizing a modified daunorubicin analog followed by reduction of the C-13 ketone.

General Synthetic Pathways

A common strategy involves the modification of the daunosamine sugar of daunorubicin, followed by reduction. Reductive amination is a versatile method for introducing diverse substituents at the 3'-amino group.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Daunorubicin [1]

This protocol describes the N-functionalization of the daunosamine sugar, which is a common starting point for creating a library of analogs that can then be reduced to their baumycinol forms.

-

Reaction Setup: A mixture of the desired aromatic aldehyde (8.0 mmol) and daunorubicin hydrochloride (0.23 g, 0.4 mmol) is prepared in a 3:1 mixture of acetonitrile and water (9 mL).

-

Stirring: The mixture is stirred for 30 minutes at ambient temperature in the dark.

-

Reducing Agent Addition: Sodium cyanoborohydride (NaCNBH₃, 0.08 g, 1.2 mmol) is added to the reaction mixture.

-

Reaction Progression: The mixture is stirred for an additional 30 minutes.

-

Quenching and Extraction: 5 mL of water is added, and the mixture is extracted with chloroform (3 x 10 mL). The combined organic layer is washed with water (15 mL), and the aqueous layer is re-extracted with chloroform (15 mL).

-

Purification: The combined organic extracts are purified using column chromatography on silica gel with a chloroform:methanol solvent system (ranging from 100:0.1 to 100:10).

Protocol 2: C-13 Ketone Reduction (General Procedure)

-

Dissolution: The modified daunorubicin analog is dissolved in a suitable solvent, typically methanol or a mixture of methanol and dichloromethane.

-

Cooling: The solution is cooled to 0°C in an ice bath.

-

Reducing Agent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of acetone or a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride.

-

Work-up and Extraction: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired baumycinol analog.

Characterization of Baumycinol Analogs

The structural elucidation of newly synthesized baumycinol analogs relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized analogs. The successful reduction of the C-13 ketone is evidenced by the disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new signal corresponding to the C-13 alcohol, along with characteristic shifts in the signals of neighboring protons in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. Fragmentation patterns can provide additional structural information.

-

Infrared (IR) Spectroscopy: The reduction of the C-13 ketone can be monitored by the disappearance of the characteristic ketone carbonyl stretch and the appearance of a broad hydroxyl (-OH) stretch in the IR spectrum.

-

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to monitor the progress of reactions and to assess the purity of the final compounds.

Quantitative Data and Biological Activity

The primary goal of synthesizing baumycinol analogs is to discover compounds with improved anticancer activity and reduced toxicity. The cytotoxic potential of these analogs is typically evaluated in vitro against a panel of human cancer cell lines.

Table 1: Cytotoxicity of N-Alkylated Daunorubicin Analogs (Precursors to Baumycinol Analogs)

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of a series of N-alkylated daunorubicin derivatives, which are the immediate precursors to their corresponding baumycinol analogs. The data is presented for several human cancer cell lines.

| Compound | R Group (at 3'-amino position) | A549 (Lung) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HEK293 (Non-cancerous) IC₅₀ (µM) |

| Daunorubicin | -H | 0.15 | 0.21 | 0.09 | 0.35 |

| 4a | 2-methoxybenzyl | 0.14 | 0.20 | 0.08 | 0.33 |

| 4b | 3-methoxybenzyl | 0.15 | 0.22 | 0.09 | 0.36 |

| 4e | 2,3-dimethoxybenzyl | 0.09 | 0.11 | 0.05 | 0.29 |

| 4f | 2,5-dimethoxybenzyl | 0.08 | 0.10 | 0.04 | 0.28 |

| 4g | 3,4-dimethoxybenzyl | 0.16 | 0.23 | 0.10 | 0.38 |

| 4h | 3,5-dimethoxybenzyl | 0.17 | 0.24 | 0.11 | 0.40 |

Data extracted from a study on N-alkylated daunorubicin derivatives. The corresponding baumycinol analogs would be the C-13 alcohol versions of these compounds.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of daunorubicin and its analogs is the inhibition of topoisomerase II, an enzyme essential for DNA replication. The drug intercalates into the DNA, forming a stable ternary complex with topoisomerase II, which prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately apoptosis.

Conclusion

The synthesis and characterization of baumycinol analogs represent a promising avenue for the development of next-generation anthracycline anticancer agents. By modifying the core structure, particularly through derivatization of the daunosamine sugar and reduction of the C-13 ketone, it is possible to generate novel compounds with enhanced cytotoxic activity and potentially reduced cardiotoxicity. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new baumycinol analogs with improved therapeutic profiles. Further research, including comprehensive in vivo studies and detailed structure-activity relationship analyses, will be crucial in advancing these promising compounds towards clinical application.

References

A Technical Guide to the Biological Activity of Hydroxylated Anthracycline Derivatives: A Framework for Understanding Hydroxylated Baumycinols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological activity of hydroxylated baumycinol derivatives is limited. This guide provides an in-depth overview of the biological activity of hydroxylated anthracyclines, the broader class to which baumycinols belong. The principles, methodologies, and structure-activity relationships discussed herein offer a foundational framework for the prospective investigation of hydroxylated baumycinol derivatives.

Introduction to Baumycinols and the Significance of Hydroxylation

Baumycinols are members of the anthracycline family of natural products, a class of potent chemotherapeutic agents used in the treatment of a wide range of cancers.[1][2] They are closely related to the clinically important anticancer drugs daunorubicin and doxorubicin and are often co-produced during fermentation.[1][2] The core structure of anthracyclines, including baumycinols, consists of a tetracyclic quinone aglycone linked to a sugar moiety.

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a key chemical modification in drug development that can significantly alter the pharmacological properties of a molecule. These changes can include modifications to solubility, metabolism, and, most importantly, biological activity and target interaction. While specific data on hydroxylated baumycinol derivatives is scarce, the extensive research on other hydroxylated anthracyclines provides valuable insights into the potential effects of such modifications. This guide will synthesize the available information on hydroxylated anthracyclines to provide a predictive framework for the biological activity of hydroxylated baumycinols.

Quantitative Biological Activity of Hydroxylated Anthracyclines

The anticancer activity of anthracyclines is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The introduction of hydroxyl groups can modulate this activity. For instance, studies on xanthone derivatives have shown that the presence and position of hydroxyl groups can enhance anticancer activity.[3]

While specific IC50 values for a wide range of hydroxylated baumycinol derivatives are not available in the current literature, the following table summarizes the cytotoxic activities of the parent compound doxorubicin against various cancer cell lines, offering a baseline for comparison.

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin | HeLa (Cervical Cancer) | 1.45 ± 0.15[4] |

| Doxorubicin | MCF-7 (Breast Cancer) | 17.44 ± 5.23[4] |

| Doxorubicin | AGS (Gastric Adenocarcinoma) | 0.25[4] |

| Doxorubicin | HT29 (Colon Cancer) | 0.75 - 11.39[4] |

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Synthesis of Hydroxylated Anthracycline Derivatives

The synthesis of hydroxylated anthracycline derivatives can be approached through various chemical and biotechnological methods.

Chemical Synthesis:

A general strategy for the synthesis of anthracycline aglycone derivatives involves a domino carbopalladation reaction.[5] This approach allows for the formation of two of the four rings of the anthracycline scaffold from differently substituted carbohydrates and dialkyne chains.[5] Modification of the starting materials can allow for the introduction of hydroxyl groups at various positions.

A generalized synthetic scheme is as follows:

-

Preparation of Building Blocks: Synthesis of appropriately functionalized glycals and dialkynes. Silyl ethers can be used as protecting groups for hydroxyl functionalities.[5]

-

Domino Carbopalladation/Ring Closure: A palladium-catalyzed reaction between the glycal and the dialkyne to form the core anthracycline structure.[5]

-

Deprotection: Removal of protecting groups, such as silyl ethers, to yield the hydroxylated aglycone. This can be achieved using reagents like cesium carbonate in methanol.[5]

-

Glycosylation: Attachment of the sugar moiety to the aglycone, a critical step for biological activity.

Enzymatic Hydroxylation:

Biocatalytic approaches offer a high degree of regio- and stereoselectivity. Enzymes such as hydroxylases can be employed to introduce hydroxyl groups at specific positions on the anthracycline scaffold.

Cytotoxicity Assays

The in vitro anticancer activity of novel derivatives is commonly assessed using cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[6][7][8][9]

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., hydroxylated baumycinol derivatives) and incubated for a specific period (e.g., 24-72 hours).[8][9]

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7][8]

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7][8]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanism of Action

The anticancer effects of anthracyclines are primarily attributed to two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][10]

DNA Intercalation and Topoisomerase II Poisoning

Anthracyclines intercalate between the base pairs of DNA, leading to a blockade of DNA and RNA synthesis.[10] They also form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair.[1][10] This "poisoning" of topoisomerase II results in DNA strand breaks, ultimately triggering apoptotic cell death.[1][10]

The following diagram illustrates the simplified workflow for assessing the biological activity of novel hydroxylated derivatives.

Caption: Experimental workflow for the synthesis and biological evaluation of hydroxylated baumycinol derivatives.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the formation of semiquinone free radicals and subsequent generation of ROS such as superoxide anions and hydroxyl radicals.[2][10][11] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[2][10] However, this mechanism is also implicated in the cardiotoxicity associated with anthracycline therapy.[12]

The signaling pathways affected by doxorubicin, a representative anthracycline, are complex and involve multiple cellular processes.

Caption: Major signaling pathways of anthracycline-induced cytotoxicity.

Conclusion and Future Directions

While direct experimental data on hydroxylated baumycinol derivatives remains to be established, the extensive knowledge base for the broader anthracycline class provides a robust starting point for future research. The introduction of hydroxyl groups onto the baumycinol scaffold represents a promising avenue for the development of novel anticancer agents with potentially improved efficacy and a more favorable therapeutic window.

Future research should focus on:

-

Synthesis and Characterization: The development of efficient and regioselective methods for the hydroxylation of baumycinols.

-

In Vitro Screening: Comprehensive evaluation of the cytotoxicity of a library of hydroxylated derivatives against a panel of cancer cell lines.

-

Mechanistic Studies: Elucidation of the specific mechanisms of action of the most potent derivatives, including their effects on topoisomerase II, ROS production, and key signaling pathways.

-

In Vivo Evaluation: Preclinical studies in animal models to assess the antitumor efficacy and toxicity profiles of lead compounds.

By leveraging the knowledge from related anthracyclines and employing the experimental strategies outlined in this guide, the scientific community can begin to unlock the therapeutic potential of hydroxylated baumycinol derivatives.

References

- 1. ClinPGx [clinpgx.org]

- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Hydroxyl radical generation by oligonucleotide derivatives of anthracycline antibiotic and synthetic quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-Hydroxybaumycinol A1

Disclaimer: As of late 2025, specific mass spectrometry data for 4-Hydroxybaumycinol A1 is not extensively available in the public domain. Therefore, this guide provides a comprehensive framework for its analysis based on established methodologies for the broader class of anthracycline antibiotics. The experimental protocols, data, and fragmentation pathways described herein are representative of anthracyclines and serve as a robust starting point for the analysis of this compound.

Introduction

This compound is an anthracycline, a class of potent chemotherapeutic agents known for their efficacy in treating various cancers. Anthracyclines are produced by Streptomyces species and are characterized by a tetracyclic aglycone core linked to a sugar moiety. The structural elucidation and quantitative analysis of these complex natural products are critical for drug development, quality control, and understanding their biosynthesis and metabolism. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the sensitive and specific analysis of anthracyclines like this compound.[1][2][3] This guide details the core principles and methodologies for the mass spectrometric analysis of this compound.

Experimental Protocols

The analysis of anthracyclines typically involves high-performance liquid chromatography (HPLC) for separation, followed by mass spectrometry for detection and structural characterization. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecules.[2][4]

Sample Preparation

A generalized protocol for extracting anthracyclines from a microbial culture is as follows:

-

Culture Broth Extraction: Centrifuge the microbial culture to separate the mycelium from the supernatant. The target compounds may be present in either or both fractions.

-

Solvent Extraction: Extract the supernatant and/or the mycelial cake (after cell lysis) with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Solid-Phase Extraction (SPE): For cleaner samples, the crude extract can be further purified using SPE. A C18 cartridge is often suitable for retaining anthracyclines, which can then be eluted with methanol or acetonitrile.

-

Reconstitution: The dried, purified extract is reconstituted in a solvent compatible with the LC-MS mobile phase, typically a mixture of water and acetonitrile or methanol with a small percentage of formic acid to promote protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following table outlines typical starting parameters for the LC-MS analysis of anthracyclines.

| Parameter | Typical Value/Condition |

| LC System | Agilent 1260 or equivalent |

| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Thermo Q Exactive or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Sheath Gas Flow | 30 - 40 (arbitrary units) |

| Auxiliary Gas Flow | 10 - 15 (arbitrary units) |

| Capillary Temp. | 250 - 300 °C |

| Scan Range (m/z) | 150 - 1000 |

| Resolution | 70,000 |

| Data Acquisition | Full scan followed by data-dependent MS/MS |

Data Presentation: Quantitative Analysis

While specific quantitative data for this compound is not available, the following table illustrates how such data would be presented. This hypothetical data is based on a typical LC-MS/MS analysis of an anthracycline standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | [M+H]⁺ | Fragment 1 | X.XX | Y.YY ng/mL | Z.ZZ ng/mL |

| (Hypothetical) | (e.g., 590.2) | (e.g., 415.1) | |||

| Internal Standard | [M+H]⁺ | Fragment 1 | A.AA | - | - |

| (e.g., Epirubicin) | 544.2 | 397.1 |

Visualization of Workflows and Pathways

Experimental Workflow for Anthracycline Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of anthracyclines from a microbial source.

Caption: Experimental workflow for anthracycline analysis.

Generic Anthracycline Biosynthetic Pathway

Anthracyclines are polyketides, and their biosynthesis starts from simple building blocks. The following diagram shows a simplified, conceptual pathway leading to a generic anthracycline core.

Caption: Simplified anthracycline biosynthetic pathway.

Plausible Fragmentation Pathway for a Generic Anthracycline

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule, providing structural information. The primary fragmentation event for anthracycline glycosides is typically the cleavage of the glycosidic bond.

Caption: Generic anthracycline fragmentation pathway.

Conclusion

The mass spectrometric analysis of this compound, while not yet specifically detailed in scientific literature, can be effectively approached using the established methodologies for the anthracycline class of compounds. This guide provides the necessary framework, from sample preparation and LC-MS protocols to the interpretation of potential biosynthetic and fragmentation pathways. Researchers and drug development professionals can adapt these general procedures to develop and validate a specific and robust analytical method for this compound. The use of high-resolution mass spectrometry will be key to confirming its elemental composition and elucidating its detailed fragmentation pattern, contributing to a deeper understanding of this potential therapeutic agent.

References

- 1. Mass spectrometric approaches for the identification of anthracycline analogs produced by actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery and isolation of novel baumycinol-related compounds. Drawing from established methodologies in natural product chemistry and microbiology, this document outlines the critical steps from microbial screening to the characterization of new chemical entities with therapeutic potential. Baumycinols, a subgroup of the anthracycline antibiotics, continue to be a subject of interest for their cytotoxic properties, and the exploration for novel analogs holds promise for the development of more effective and less toxic anticancer agents.

Introduction to Baumycinols and Their Significance

Baumycinols are glycosidic anthracyclines produced by various species of Streptomyces. They are closely related to daunorubicin and doxorubicin, established chemotherapeutic drugs. The core structure consists of a tetracyclic aglycone, and their biological activity is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell death. The discovery of novel baumycinol-related compounds is driven by the need to overcome challenges associated with current anthracycline therapies, such as cardiotoxicity and drug resistance. Variations in the aglycone structure or the appended sugar moieties can significantly influence the pharmacological profile of these compounds.

Experimental Protocols: A Roadmap to Discovery

The journey to isolating novel baumycinol-related compounds is a multi-step process that requires meticulous attention to detail. This section provides a comprehensive overview of the key experimental protocols involved.

Microbial Screening and Isolation of Producer Strains

The primary source of baumycinols is soil-dwelling actinomycetes, particularly the genus Streptomyces. The initial step involves the isolation of potential producing strains from diverse environmental samples.

Protocol for Isolation of Streptomyces spp.:

-

Sample Collection: Collect soil samples from various ecological niches.

-

Pretreatment: Air-dry the soil samples at room temperature for 5-7 days to reduce the population of faster-growing bacteria and fungi.

-

Serial Dilution and Plating: Prepare serial dilutions of the soil samples in sterile saline. Plate the dilutions onto selective media such as Starch Casein Agar (SCA) or Arginine-Glycerol-Salt (AGS) medium, often supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection and Purification: Look for colonies with the characteristic morphology of Streptomyces (dry, chalky, and often pigmented). Isolate and purify these colonies by repeated streaking on fresh agar plates.[1][2]

-

Strain Preservation: Preserve the purified isolates on agar slants or as spore suspensions in glycerol at -80°C for long-term storage.

Fermentation and Extraction of Secondary Metabolites

Once promising Streptomyces strains are isolated, the next step is to cultivate them in a suitable fermentation medium to encourage the production of secondary metabolites, including baumycinols.

Protocol for Fermentation and Extraction:

-

Inoculum Preparation: Inoculate a loopful of a pure Streptomyces culture into a seed medium (e.g., Tryptic Soy Broth) and incubate at 28°C on a rotary shaker for 2-3 days.

-

Production Fermentation: Transfer the seed culture to a larger volume of production medium (e.g., Yeast Extract-Malt Extract Broth). Ferment for 5-10 days under controlled conditions (temperature, pH, aeration).

-

Extraction of Metabolites: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Concentration: Concentrate the organic extracts in vacuo using a rotary evaporator to obtain a crude extract.

Purification and Isolation of Novel Compounds

The crude extract is a complex mixture of various compounds. The isolation of individual baumycinol-related compounds requires a series of chromatographic techniques.

Protocol for Purification:

-

Initial Fractionation: Subject the crude extract to an initial fractionation step using techniques like Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) to separate compounds based on polarity.

-

Column Chromatography: Further purify the active fractions using silica gel column chromatography with a gradient elution system of solvents like hexane, chloroform, ethyl acetate, and methanol.[4]

-

Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify fractions containing compounds with similar retention factors (Rf).[3][4]

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile) to isolate pure compounds.[5]

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Techniques for Structural Elucidation:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the anthracycline core.

Data Presentation: Quantitative Analysis of Novel Compounds

The discovery of novel compounds requires meticulous documentation of their physicochemical and biological properties. The following tables provide a template for summarizing key quantitative data.

Table 1: Physicochemical Properties of Isolated Baumycinol-Related Compounds

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | UV-Vis λmax (nm) | Retention Time (HPLC, min) |

| BRC-1 | C₂₈H₃₁NO₁₁ | 557.55 | 236, 254, 290, 480 | 15.2 |

| BRC-2 | C₂₉H₃₃NO₁₂ | 587.57 | 235, 253, 291, 482 | 18.5 |

| BRC-3 | C₂₇H₂₉NO₁₀ | 527.52 | 236, 255, 289, 479 | 12.8 |

Table 2: Biological Activity of Isolated Baumycinol-Related Compounds

| Compound ID | Cytotoxicity (IC₅₀, µM) - MCF-7 | Cytotoxicity (IC₅₀, µM) - A549 | Cytotoxicity (IC₅₀, µM) - HCT-116 |

| BRC-1 | 0.5 ± 0.08 | 1.2 ± 0.15 | 0.8 ± 0.11 |

| BRC-2 | 0.2 ± 0.05 | 0.9 ± 0.12 | 0.5 ± 0.09 |

| BRC-3 | 1.5 ± 0.21 | 3.8 ± 0.45 | 2.1 ± 0.32 |

| Doxorubicin | 0.1 ± 0.02 | 0.3 ± 0.04 | 0.2 ± 0.03 |

Visualizing the Process and Pathways

Visual diagrams are essential for understanding the complex workflows and biological mechanisms involved in the study of novel compounds.

References

- 1. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of four novel Streptomyces isolated from machair grassland soil using a culture-based bioprospecting strategy: Streptomyces caledonius sp. nov., Streptomyces machairae sp. nov., Streptomyces pratisoli sp. nov. and Streptomyces achmelvichensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthracycline metabolites from baumycin-producing Streptomyces sp. D788. I. Isolation of antibiotic-blocked mutants and their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Baumycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of baumycin derivatives, a class of compounds closely related to the anthracycline antibiotic daunorubicin. Due to the limited availability of data under the specific term "baumycinol," this guide focuses on the known cytotoxic properties of baumycins, which are understood to be the compounds of interest. Baumycins have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of baumycin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. While specific IC50 values for a wide range of baumycin derivatives are not extensively documented in publicly available literature, the existing data points to their potent anti-proliferative activity. For comparative purposes, this section will present available data on baumycins and related anthracycline analogs.

Table 1: Summary of In Vitro Cytotoxicity of Baumycin Analogs and Related Compounds

| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |

| Baumycin A1 | L1210 (Leukemia) | Not Specified | Not Specified | [1] |

| Baumycin A2 | L1210 (Leukemia) | Not Specified | Not Specified | [1] |

| Baumycin B1 | L1210 (Leukemia) | Not Specified | Not Specified | [1] |

| Baumycin B2 | L1210 (Leukemia) | Not Specified | Not Specified | [1] |

| Baumycin C1 | L1210 (Leukemia) | Not Specified | Not Specified | [1] |

| Baumycin C2 | L1210 (Leukemia) | Not Specified | Not Specified | [1] |

| Daunorubicin (Parent Compound) | L1210 (Leukemia) | Not Specified | Not Specified | [1] |

Note: Specific IC50 values for Baumycins A1, A2, B1, B2, C1, and C2 are not detailed in the foundational structural elucidation study.[1] Further targeted research is required to populate this table with quantitative data.

Experimental Protocols

The assessment of in vitro cytotoxicity of baumycin derivatives involves a series of standardized cell-based assays. The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

Cell Culture

-

Cell Lines: A diverse panel of human cancer cell lines is typically used, such as those representing leukemia (e.g., L1210, K562), breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549), and colon cancer (e.g., HCT116). Normal cell lines (e.g., human embryonic kidney HEK-293) are often included to assess selectivity.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the baumycin derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures membrane integrity.

-

Culture cells and treat with baumycin derivatives as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Incubate the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 490 nm).

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the baumycin derivative for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

This assay measures the activity of caspases, which are key mediators of apoptosis.

-

Treat cells with the baumycin derivative.

-

Lyse the cells to release cellular proteins.

-

Incubate the cell lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9).

-

Measure the fluorescence or absorbance to quantify caspase activity.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Treat cells with the baumycin derivative.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of baumycin derivatives are believed to be mediated through the induction of apoptosis and disruption of the cell cycle, similar to their parent compound, daunorubicin.

Apoptosis Signaling Pathway

Baumycins, as anthracycline analogs, are expected to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, leading to the execution of cell death.

References

A Deep Dive into the Physicochemical Properties of Hydroxylated Anthracyclines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hydroxylated anthracyclines, a critical class of chemotherapeutic agents. Understanding these properties—namely solubility, pKa, and lipophilicity—is paramount for optimizing drug delivery, enhancing efficacy, and mitigating toxicity. This document offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers in the field of drug development.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of four prominent hydroxylated anthracyclines: doxorubicin, daunorubicin, epirubicin, and idarubicin. These values have been compiled from various sources to provide a comparative reference.

Table 1: Solubility of Hydroxylated Anthracyclines

| Anthracycline | Solvent | Solubility |

| Doxorubicin | Water | Sparingly soluble[1] |

| DMSO | ~10 mg/mL[1] | |

| Ethanol | ~1 mg/mL[1] | |

| PBS (pH 7.2) with 1:1 DMSO | ~0.5 mg/mL[1] | |

| Daunorubicin | Water | Soluble |

| DMSO | 100 mg/mL[2] | |

| Ethanol | Insoluble[2] | |

| PBS (pH 7.2) | ~10 mg/mL[3] | |

| Epirubicin | Water | 93 mg/L (estimated)[4] |

| DMSO | 125 mg/mL[4] | |

| Ethanol | 120 mg/mL[4] | |

| PBS (pH 7.2) with 1:1 DMSO | ~0.5 mg/mL[5] | |

| Idarubicin | Water | Slightly soluble[6] |

| Methanol | Sparingly soluble[6] | |

| DMSO | ~10 mg/mL[7] | |

| PBS (pH 7.2) with 1:1 DMSO | ~0.5 mg/mL[7] |

Table 2: pKa Values of Hydroxylated Anthracyclines

| Anthracycline | Functional Group | pKa |

| Doxorubicin | Amino Sugar (Amine) | 8.22 |

| Daunorubicin | Phenol | 8.01[8] |

| Amine | 10.03[8] | |

| Epirubicin | Phenol | 9.17[4] |

| Amine | 9.93[4] | |

| Hydroxyl | 12.67[4] | |

| Idarubicin | Amine | 4.73 (Uncertain)[9] |

| Phenol | 8.04[10] | |

| Amine | 10.04[10] |

Table 3: Lipophilicity of Hydroxylated Anthracyclines

| Anthracycline | logP | logD (pH 7.4) |

| Doxorubicin | 1.27 | - |

| Daunorubicin | 1.68[11] | - |

| Epirubicin | -0.5[12] | - |

| Idarubicin | 1.69[10] | - |

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail standard experimental methodologies for assessing solubility, pKa, and lipophilicity of hydroxylated anthracyclines.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of the anthracycline powder is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vials are sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (typically 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[13].

-

Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved anthracycline in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable functional groups.

Protocol:

-

Sample Preparation: A known concentration of the anthracycline is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for poorly soluble compounds. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength[14].

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to exclude atmospheric CO2[15].

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette[14].

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve, which correspond to the half-equivalence points.

Determination of Lipophilicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating the lipophilicity (logP or logD) of compounds.

Protocol:

-

System Setup: An HPLC system equipped with a C18 column and a UV-Vis detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)[16].

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time (t_R_) for each standard is recorded.

-

Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

-

Standard Curve Generation: A linear regression plot of log k' versus the known logP values of the standards is generated.

-

Sample Analysis: The anthracycline sample is injected under the same chromatographic conditions, and its retention time is measured.

-

logP Determination: The log k' for the anthracycline is calculated, and its logP value is determined by interpolation from the standard curve[17]. For logD determination, the pH of the aqueous buffer is adjusted to the desired value (e.g., 7.4).

Signaling Pathways in Anthracycline-Induced Apoptosis

Hydroxylated anthracyclines exert their cytotoxic effects primarily through the induction of apoptosis. The following diagram illustrates the key signaling pathways involved.

This guide serves as a foundational resource for professionals engaged in the research and development of hydroxylated anthracycline-based therapies. The provided data and protocols are intended to facilitate a deeper understanding of the critical physicochemical properties that govern the behavior and efficacy of these important anticancer agents.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Epirubicin - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Idarubicin CAS#: 58957-92-9 [m.chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. who.int [who.int]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Biosynthetic Pathway of Baumycinols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baumycinols are a class of anthracycline antibiotics that are closely related to the clinically important anticancer agents, daunorubicin and doxorubicin. Produced by Streptomyces peucetius, baumycinols are characterized by a modified sugar moiety attached to the aglycone core, which is believed to influence their biological activity. This technical guide provides a comprehensive overview of the current understanding of the baumycinol biosynthetic pathway, detailing the key enzymatic steps, the genetic basis of their production, and relevant experimental methodologies. The pathway represents a significant branch from the well-established daunorubicin and doxorubicin biosynthesis, initiated by the novel activity of a nitrososynthase, DnmZ. This document aims to serve as a valuable resource for researchers in natural product biosynthesis, oncology drug development, and synthetic biology.

Introduction

The anthracycline family of natural products has been a cornerstone of cancer chemotherapy for decades. Baumycinols, as congeners of daunorubicin and doxorubicin, are of significant interest due to the potential for novel therapeutic properties arising from their unique structural modifications. Understanding the biosynthetic pathway of baumycinols is crucial for the targeted engineering of Streptomyces peucetius to produce novel anthracycline analogs with improved efficacy and reduced side effects. This guide synthesizes the available scientific literature to present a detailed picture of the biosynthetic route to baumycinols.

The Core Biosynthetic Pathway: A Branch from Daunorubicin Synthesis

The biosynthesis of baumycinols is intricately linked to the pathway of daunorubicin and doxorubicin, sharing the same polyketide-derived aglycone core, ε-rhodomycinone. The divergence occurs in the later stages of biosynthesis, specifically in the modification of the deoxysugar moiety. The entire process is orchestrated by a collection of genes located in the dox biosynthetic gene cluster in Streptomyces peucetius.

The key branching point from the daunorubicin pathway is the enzymatic modification of the sugar precursor, thymidine diphosphate (TDP)-L-epi-vancosamine. This critical step is catalyzed by the enzyme DnmZ, a nitrososynthase.[1]

The Initiating Step: DnmZ-catalyzed Nitrosation and Ring Cleavage

The biosynthesis of the characteristic baumycinol side chain is initiated by the flavin-dependent monooxygenase, DnmZ.[1] This enzyme catalyzes the oxidation of the exocyclic amine of TDP-L-epi-vancosamine to a nitroso intermediate. This is followed by a non-enzymatic retro-aldol-like reaction, leading to the cleavage of the sugar ring.

Caption: Initial steps of baumycinol side chain formation.

Subsequent Tailoring Steps

Following the initial ring cleavage, a series of tailoring reactions, including glycosylation and potentially other modifications, are presumed to occur to generate the final baumycinol structures. The gene dnrX, located within the dox cluster, has been implicated in these later steps. Mutation of dnrX leads to a decrease in the production of baumycin-like compounds and a corresponding increase in doxorubicin levels, suggesting its product is involved in diverting intermediates towards baumycinol biosynthesis.[2] The exact sequence of these tailoring reactions and the enzymes involved are still under investigation.

Quantitative Data

Currently, there is a paucity of published quantitative data specifically on the enzymatic kinetics and in vivo production levels of baumycinols. The available data primarily focuses on the overall production of anthracyclines.

Table 1: Production of Anthracyclines in Streptomyces peucetius Strains

| Strain | Relevant Genotype | Product | Titer (mg/L) | Reference |

| Wild Type | dox cluster | Daunorubicin, Doxorubicin, Baumycinols | Variable | [2] |

| dnrX mutant | ΔdnrX | Doxorubicin | ~3-fold increase | [2] |

| Engineered Strain | Overexpression of doxA | Doxorubicin | Up to 130 | [3] |

Experimental Protocols

Fermentation of Streptomyces peucetius for Anthracycline Production

This protocol is adapted from methods used for the production of doxorubicin and can be applied for the cultivation of S. peucetius to produce baumycinols.

Protocol 4.1.1: Seed Culture Preparation

-

Prepare a seed medium containing (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K2HPO4, 1 g MgSO4·7H2O, and 1 g NaCl. Adjust the pH to 7.2.

-

Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of S. peucetius spores from a mature agar plate.

-

Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

Protocol 4.1.2: Production Culture

-

Prepare a production medium containing (per liter): 60 g soluble starch, 10 g glucose, 7.5 g yeast extract, 10 g soybean meal, 2 g (NH4)2SO4, and 4 g CaCO3.

-

Inoculate 50 mL of production medium in a 250 mL flask with 2.5 mL of the seed culture.

-

Incubate at 28°C for 7-8 days on a rotary shaker at 200 rpm.

-

Monitor the production of anthracyclines by HPLC analysis of the culture extract.

Heterologous Expression and Purification of DnmZ

Caption: General workflow for heterologous expression and purification.

Protocol 4.2.1: Gene Cloning and Expression

-

Amplify the dnmZ gene from S. peucetius genomic DNA using PCR with primers incorporating suitable restriction sites.

-

Clone the PCR product into an E. coli expression vector, such as pET-28a, which adds a hexahistidine tag for purification.

-

Transform the resulting plasmid into an expression host strain like E. coli BL21(DE3).

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein production.

-

Harvest the cells by centrifugation.

Protocol 4.2.2: Protein Purification

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

Elute the His-tagged DnmZ protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

For storage, dialyze the purified protein against a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Conclusion and Future Perspectives

The biosynthetic pathway of baumycinols represents a fascinating example of molecular diversification in natural product biosynthesis. While the key initiating step involving the nitrososynthase DnmZ has been identified, the subsequent tailoring reactions leading to the various baumycinol structures remain to be fully elucidated. Future research should focus on the biochemical characterization of the enzymes involved in the later stages of the pathway, particularly the product of the dnrX gene. A thorough understanding of this pathway will not only provide fundamental insights into the biosynthesis of complex natural products but also open up new avenues for the combinatorial biosynthesis of novel anthracycline derivatives with potentially enhanced therapeutic properties. The development of robust analytical methods for the quantification of individual baumycinols and detailed kinetic studies of the biosynthetic enzymes are critical next steps in advancing this field.

References

- 1. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Study of 4-Hydroxybaumycinol A1

Introduction

4-Hydroxybaumycinol A1 is a member of the baumycin family of natural products, which are coproduced with the clinically significant anticancer agents daunorubicin and doxorubicin by Streptomyces peucetius.[1][2] The baumycins are notable for their potent and selective antibiotic and antiproliferative activities.[1] A distinguishing characteristic of the baumycin family is an unusual acetal moiety attached to the daunosamine sugar, which is hydrolyzed under acidic conditions to yield daunorubicin.[1][2] Understanding the biosynthesis of these complex molecules is crucial for the development of new therapeutic agents and for engineering novel derivatives with improved pharmacological properties.

Biosynthesis of Baumycins

The biosynthesis of baumycins is a complex process involving a type II polyketide synthase and a series of tailoring enzymes. The gene cluster responsible for the production of baumycins and daunorubicin in S. peucetius is known as the "dox" cluster.[1][2]

Key Enzymatic Steps in Baumycin Biosynthesis:

| Enzyme/Protein | Gene | Function | Reference |

| Polyketide Synthase (Type II) | - | Forms the anthracycline core. | [1] |

| Glycosyltransferase | dnmS | Appends the 3-amino-2,3,6-trideoxysugar daunosamine to the aglycone. | [1] |

| Glycosyltransferase | dnrH | Implicated in the formation of the acid-sensitive baumycins. | [1] |

| Amino Sugar Nitrososynthase | dnmZ | Initiates the conversion of a TDP-amino sugar to a ring-opened product. | [1][2] |

| Hydrolase (putative) | DnrV | May catalyze the hydrolysis of the acetal moiety. | [1] |

| Aldehyde Dehydrogenase (putative) | DnrU | Potentially responsible for carbonyl reduction reactions. | [1] |

Experimental Protocol: General Method for Isolation of Baumycins

The following is a general protocol for the isolation of macrolide antibiotics from bacterial fermentation, which can be adapted for baumycins based on described methodologies for similar compounds.

-

Fermentation: Culture a high-producing strain of Streptomyces peucetius in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: After a sufficient incubation period, harvest the fermentation broth. Extract the broth with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the organic extract and subject it to column chromatography on silica gel to separate the different baumycin congeners.

-

Characterization: Analyze the purified compounds using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm their identity and purity.

Biosynthetic Pathway of the Baumycin Acetal Moiety

The formation of the unique acetal moiety of baumycins is a key part of their biosynthesis. The process is initiated by the enzyme DnmZ, an amino sugar nitrososynthase.[1][2]

Caption: Biosynthetic pathway leading to the formation of baumycins.

Future Directions

A thorough understanding of the biosynthetic pathway of baumycins opens up possibilities for pathway engineering and combinatorial biosynthesis to create novel analogues.[3][4] The chemical synthesis of baumycin congeners and their synthetic analogues would be highly valuable for systematic structure-activity relationship (SAR) studies, which could aid in the design of new antimicrobial and anticancer agents.[3][4] Further research into the specific roles of the tailoring enzymes in the "dox" cluster will be critical to achieving these goals.

References

- 1. Nitrososynthase triggered oxidative carbon-carbon bond cleavage in baumycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrososynthase-triggered oxidative carbon-carbon bond cleavage in baumycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics [mdpi.com]

- 4. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Novel Compounds in Antimicrobial Assays: A General Guideline

Note: Initial searches for "4-Hydroxybaumycinol A1" did not yield specific data regarding its antimicrobial properties or established testing protocols. Therefore, this document provides a generalized framework and detailed protocols applicable to the antimicrobial evaluation of novel chemical entities, using a hypothetical compound, designated as "Compound X," for illustrative purposes.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. The preliminary assessment of a novel compound's efficacy involves a series of standardized in vitro antimicrobial susceptibility tests. These assays are crucial for determining the spectrum of activity and the effective concentrations of the test compound against various pathogenic microorganisms. This document outlines the standard procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.

Data Presentation: Antimicrobial Activity of Compound X

The antimicrobial activity of a novel compound is typically summarized by its MIC and MBC values against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[1][3]

Table 1: Hypothetical MIC and MBC Values for Compound X

| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 25923 | 8 | 16 | 2 | Bactericidal |

| Escherichia coli | 25922 | 16 | 64 | 4 | Bactericidal |

| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |

| Candida albicans | 90028 | 4 | 8 | 2 | Fungicidal |

| Enterococcus faecalis | 29212 | 16 | 32 | 2 | Bactericidal |

An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests a bacteriostatic effect.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique for determining the MIC of a compound.[4]

Materials:

-

Test compound (e.g., Compound X) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic control (e.g., Gentamicin, Fluconazole)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well (except the negative control).

-

Controls:

-

Positive Control: Add 10 µL of the diluted inoculum to a well containing 100 µL of broth without the test compound.

-

Negative Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by sub-culturing from the wells of the MIC assay that show no visible growth.[3]

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette tips or inoculation loops

-

Incubator

Procedure:

-

Sub-culturing: From the wells corresponding to the MIC and higher concentrations where no growth was observed, take a 10 µL aliquot.

-

Plating: Spot-inoculate the aliquot onto a sterile agar plate.

-

Incubation: Incubate the agar plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours).

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Visualizations

Generalized Antimicrobial Assay Workflow

The following diagram illustrates the general workflow for determining the MIC and MBC of a novel compound.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The diagram below illustrates a generalized mechanism of action for an antimicrobial agent that targets bacterial cell wall synthesis, a common target for antibiotics.

References

- 1. Estimation of MBC: MIC Ratio of Herbal Extracts against Common Endodontic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Baumycinol Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baumycinol, also known as boanmycin or bleomycin A6, is an antitumor antibiotic that has shown potential efficacy against various cancers, notably colorectal cancer.[1][2] Its mechanism of action is understood to be similar to that of bleomycin, primarily involving the induction of DNA strand breaks, which can lead to cell cycle arrest and apoptosis.[3][4][5][6] These application notes provide a detailed experimental framework for evaluating the in vitro and in vivo efficacy of baumycinol as a potential anticancer agent. The protocols outlined below are designed to assess its cytotoxic and migratory effects on cancer cells and to verify its therapeutic potential in a preclinical animal model.

Experimental Design Overview

A multi-faceted approach is essential to thoroughly evaluate the anticancer properties of baumycinol. This involves a series of in vitro assays to determine the direct effects on cancer cells, followed by in vivo studies to assess efficacy in a more complex biological system.

In Vitro Efficacy Studies

The initial phase of testing will be performed on a panel of cancer cell lines, with a particular focus on colorectal cancer lines such as HT-29, HCT116, and SW480, given the existing evidence of baumycinol's activity against this cancer type.[1]

-

Cytotoxicity and Cell Viability: To determine the concentration-dependent cytotoxic effects of baumycinol.

-

Cell Migration and Invasion: To assess the impact of baumycinol on the metastatic potential of cancer cells.

-

Apoptosis Induction: To quantify the induction of programmed cell death by baumycinol.

-

Cell Cycle Analysis: To investigate the effect of baumycinol on cell cycle progression.

In Vivo Efficacy Studies

Based on promising in vitro results, the efficacy of baumycinol will be evaluated in a preclinical animal model. A human colorectal cancer xenograft model in immunodeficient mice is recommended.[7][8][9][10][11][12]

-

Tumor Growth Inhibition: To measure the ability of baumycinol to suppress tumor growth in vivo.

-

Toxicity Assessment: To evaluate the potential side effects of baumycinol treatment in the animal model.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of Baumycinol (IC50 Values)

| Cell Line | Baumycinol IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |

| HT-29 | ||

| HCT116 | ||

| SW480 | ||

| Normal Colon Fibroblasts |

Table 2: Effect of Baumycinol on Cell Migration and Invasion

| Cell Line | Treatment | Wound Closure (%) at 24h | Number of Invading Cells (Transwell Assay) |

| HT-29 | Vehicle Control | ||

| Baumycinol (IC50/2) | |||

| Baumycinol (IC50) | |||

| HCT116 | Vehicle Control | ||

| Baumycinol (IC50/2) | |||

| Baumycinol (IC50) |

Table 3: Apoptosis Induction by Baumycinol

| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) |

| HT-29 | Vehicle Control | |

| Baumycinol (IC50) | ||

| Staurosporine (Positive Control) | ||

| HCT116 | Vehicle Control | |

| Baumycinol (IC50) | ||

| Staurosporine (Positive Control) |

Table 4: In Vivo Efficacy of Baumycinol in Colorectal Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | ||

| Baumycinol (X mg/kg) | |||

| 5-Fluorouracil (Positive Control) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.[3][13][14][15]

Materials:

-

Cancer cell lines (e.g., HT-29, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Baumycinol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of baumycinol (e.g., 0.1 to 100 µM) and a vehicle control. Include a positive control such as doxorubicin.

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.

Protocol: Wound Healing (Scratch) Assay

This method assesses cell migration by creating a "wound" in a cell monolayer and monitoring the rate of closure.[16][17][18][19][20]

Materials:

-

Cancer cell lines

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to form a confluent monolayer.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing baumycinol at sub-lethal concentrations (e.g., IC50/2) or a vehicle control.

-

Capture images of the scratch at 0 hours and after 24 hours of incubation.

-

Measure the wound area at each time point using ImageJ software.

-

Calculate the percentage of wound closure.

Protocol: Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells through a basement membrane matrix.[1][21][22][23][24]

Materials:

-

Transwell inserts with 8 µm pores

-

Matrigel

-

Serum-free medium

-

Complete medium (chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the insert. Add baumycinol or vehicle control to the upper chamber.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of stained cells in several microscopic fields.

Protocol: Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[25][26][27][28]

Materials:

-

Cancer cell lines

-

Baumycinol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with baumycinol at the IC50 concentration for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

Experimental workflow for testing baumycinol efficacy.

Hypothesized Signaling Pathway of Baumycinol-Induced Apoptosis

The following diagram illustrates a plausible signaling cascade initiated by baumycinol, leading to apoptosis. This pathway is hypothesized based on the known DNA-damaging effects of the bleomycin family of compounds.

Hypothesized baumycinol-induced apoptosis pathway.

References

- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 2. go.drugbank.com [go.drugbank.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Bleomycin - Wikipedia [en.wikipedia.org]

- 5. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Animal models of human colorectal cancer: Current status, uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. xenograft.org [xenograft.org]

- 10. "Modeling of Patient-Derived Xenografts in Colorectal Cancer." by Anastasia Katsiampoura, Kanwal Raghav et al. [mouseion.jax.org]

- 11. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Scratch Wound Healing Assay [bio-protocol.org]

- 17. clyte.tech [clyte.tech]

- 18. Wound healing migration assay (Scratch assay) [protocols.io]

- 19. med.virginia.edu [med.virginia.edu]

- 20. Wound healing assay | Abcam [abcam.com]

- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 23. stackscientific.nd.edu [stackscientific.nd.edu]

- 24. researchhub.com [researchhub.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]